molecular formula C9H9ClO4S B2462524 Methyl [(2-chlorophenyl)sulfonyl]acetate CAS No. 145449-37-2

Methyl [(2-chlorophenyl)sulfonyl]acetate

Cat. No.: B2462524
CAS No.: 145449-37-2
M. Wt: 248.68
InChI Key: AENYIHDPULBYMK-UHFFFAOYSA-N
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Description

Methyl [(2-chlorophenyl)sulfonyl]acetate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a methyl ester and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-chlorophenyl)sulfonyl]acetate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chlorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

    Reduction Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

Methyl [(2-chlorophenyl)sulfonyl]acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound serves as a building block for the development of potential drug candidates.

    Material Science: It is utilized in the preparation of advanced materials with specific properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl [(2-chlorophenyl)sulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-chlorophenyl)sulfonyl]acetate
  • Methyl [(2-bromophenyl)sulfonyl]acetate
  • Methyl [(2-fluorophenyl)sulfonyl]acetate

Uniqueness

Methyl [(2-chlorophenyl)sulfonyl]acetate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENYIHDPULBYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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